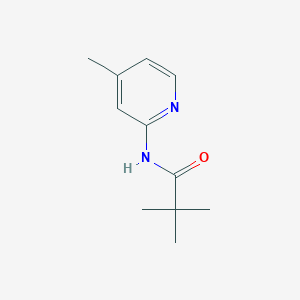
2,2-Dimethyl-N-(4-Methyl-2-pyridyl)propionamide
Cat. No. B2673891
M. Wt: 192.262
InChI Key: GMKUFMYZJOPWSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06632919B1
Procedure details


To a precooled (−78° C.) solution of 4-methyl-2-(pivaloylamino)pyridine (6.87 g, 36.0 mmol) in diethyl ether (100 mL, dried over molecular seives) was slowly added tert-BuLi (50.0 mL, 75.0 mmol). The resulting solution was stirred at −78° C. for 3.5 h prior to the addition of DMF (5.19 g, 71.0 mmol) and was stirred for additionally 30 min at −78° C. and then allowed to warm to rt, and poored into 2 M HCl (aqueous, 100 mL). After stirring this mixture for 15 min. the pH was adjusted to 7.0 by addition of K2CO3. The aqueous phase washed with diethyl ether (3×75 mL, dried over molecular seives), and the combined organic fractions was washed with brine (100 mL), dried (MgSO4) and evaporated in vacuo. The crude product was recrystallised from ethyl acetate/hexane to give the desired product (4.66 g, 59%) as a slightly tan crystals (mp 117-20° C.). 1H NMR(DMSO-d6): δ 11.19 (s br, 1H), 10.41 (s, 1H), 8.49 (d, 5.0 Hz, 1H), 6.92 (d, 5.0 Hz), 2.69 (s, 3H), 1.37 (s, 9H). 13C NMR (DMSO-d6): δ 192.02, 176.97, 154.15, 152.82, 152.69, 121.70, 116.09, 40.69, 27.46, 18.77. FAB+ MS (m/z): 221.1300 (M+H+, calc. for C12H16N2O2+H+ 221.1290).






Name
Yield
59%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11])[CH:3]=1.[Li]C(C)(C)C.CN([CH:23]=[O:24])C.Cl.C([O-])([O-])=O.[K+].[K+]>C(OCC)C>[CH:23]([C:3]1[C:4]([NH:8][C:9](=[O:14])[C:10]([CH3:11])([CH3:13])[CH3:12])=[N:5][CH:6]=[CH:7][C:2]=1[CH3:1])=[O:24] |f:4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.87 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC(=NC=C1)NC(C(C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]C(C)(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
5.19 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was stirred at −78° C. for 3.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred for additionally 30 min at −78° C.
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to rt
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring this mixture for 15 min. the pH
|
|
Duration
|
15 min
|
WASH
|
Type
|
WASH
|
|
Details
|
The aqueous phase washed with diethyl ether (3×75 mL, dried over molecular seives)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic fractions was washed with brine (100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was recrystallised from ethyl acetate/hexane
|
Outcomes


Product
Details
Reaction Time |
3.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C=1C(=NC=CC1C)NC(C(C)(C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.66 g | |
| YIELD: PERCENTYIELD | 59% | |
| YIELD: CALCULATEDPERCENTYIELD | 58.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
